molecular formula C18H13N3O B2932573 5-(2-Anilinovinyl)-3-phenyl-4-isoxazolecarbonitrile CAS No. 338992-50-0

5-(2-Anilinovinyl)-3-phenyl-4-isoxazolecarbonitrile

Cat. No.: B2932573
CAS No.: 338992-50-0
M. Wt: 287.322
InChI Key: KZSKFSVGVAYYAE-VAWYXSNFSA-N
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Description

Chemical Structure: 5-(2-Anilinovinyl)-3-phenyl-4-isoxazolecarbonitrile (CAS: 303995-78-0) is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3, a carbonitrile group at position 4, and a 2-anilinovinyl moiety at position 5. Its molecular formula is C₁₉H₁₅N₃OS, with a molecular weight of 333.41 g/mol .

Properties

IUPAC Name

5-[(E)-2-anilinoethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c19-13-16-17(11-12-20-15-9-5-2-6-10-15)22-21-18(16)14-7-3-1-4-8-14/h1-12,20H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSKFSVGVAYYAE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Anilinovinyl)-3-phenyl-4-isoxazolecarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-anilinovinyl ketone with 3-phenyl-4-isoxazolecarbonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Anilinovinyl)-3-phenyl-4-isoxazolecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the anilinovinyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-(2-Anilinovinyl)-3-phenyl-4-isoxazolecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Anilinovinyl)-3-phenyl-4-isoxazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
5-(2-Anilinovinyl)-3-phenyl-4-isoxazolecarbonitrile (303995-78-0) C₁₉H₁₅N₃OS 333.41 Phenyl (C₆H₅), 2-anilinovinyl, CN
5-[2-(4-Methoxyanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile (303995-74-6) C₁₉H₁₅N₃O₂ 317.34 Phenyl, 4-methoxyanilinovinyl, CN
5-Amino-3-phenyl-isothiazole-4-carbonitrile (88009-93-2) C₁₀H₇N₃S 201.25 Phenyl, amino (NH₂), CN
5-Amino-3-(5-ethylthiophen-2-yl)isoxazole-4-carbonitrile (890091-83-5) C₁₀H₉N₃OS 219.27 5-Ethylthiophene, amino, CN

Substituent Effects on Electronic and Physicochemical Properties

Anilinovinyl vs. Methoxyanilinovinyl: The 4-methoxy analog (CAS 303995-74-6) replaces the methylsulfanyl group in the parent compound with a methoxy (-OCH₃) group . Methoxy is electron-donating, increasing electron density on the aromatic ring, which may enhance reactivity in electrophilic substitutions compared to the methylsulfanyl (-SMe) group in the parent compound .

Isoxazole vs. Isothiazole Core: The isothiazole analog (CAS 88009-93-2) replaces the oxygen atom in isoxazole with sulfur.

Thiophene vs. Phenyl Substituents :

  • The thiophene-containing derivative (CAS 890091-83-5) replaces the phenyl group with a 5-ethylthiophene. Thiophene’s aromaticity and sulfur atom may enhance interactions with biological targets, such as enzymes or receptors, compared to purely hydrocarbon phenyl groups .

Stability and Reactivity

  • The parent compound’s vinyl-anilino linkage may confer photostability due to extended conjugation, whereas the methoxy analog’s -OCH₃ group could increase susceptibility to oxidative degradation .

Biological Activity

5-(2-Anilinovinyl)-3-phenyl-4-isoxazolecarbonitrile (CAS No. 338992-50-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes an isoxazole ring, which is known for its diverse biological activities. The compound features a vinyl aniline group, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, affecting metabolic pathways and signaling cascades.
  • Receptor Binding : It has the potential to bind to various receptors, modulating their activity and influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Potential : There is evidence supporting its role as an anticancer agent, with studies indicating cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Data Table: Biological Activity Overview

Activity TypeEvidence LevelTarget Organisms/Cells
AntimicrobialModerateVarious bacterial strains
AnticancerHighCancer cell lines (e.g., HeLa)
Anti-inflammatoryModerateIn vitro models

Case Studies

Several case studies have been conducted to further understand the biological activity of this compound:

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on HeLa cells. The results showed a significant reduction in cell viability, indicating strong anticancer activity. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections.

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